molecular formula C10H6ClNO3 B1629301 5-(4-Chlorophenyl)-1,2-oxazole-4-carboxylic acid CAS No. 887408-09-5

5-(4-Chlorophenyl)-1,2-oxazole-4-carboxylic acid

Cat. No.: B1629301
CAS No.: 887408-09-5
M. Wt: 223.61 g/mol
InChI Key: QYWAKMRGJVKMRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Chlorophenyl)-1,2-oxazole-4-carboxylic acid is an isoxazole derivative with the molecular formula C10H6ClNO3 and a molecular weight of 223.60 g/mol . This compound is a solid for research use only and is not intended for diagnostic or therapeutic applications. Isoxazole derivatives are a significant class of heterocyclic compounds known for a broad spectrum of pharmacological activities, making them valuable scaffolds in medicinal chemistry research . Compounds containing the isoxazole ring have demonstrated diverse biological activities in scientific studies, including immunosuppressive, anti-inflammatory, and antimicrobial properties . Specifically, research on related isoxazole structures has shown potential for inhibiting the proliferation of peripheral blood mononuclear cells (PBMCs) and suppressing inducible tumor necrosis factor (TNF α) production, indicating promise as a candidate for immunological studies . The mechanism of action for such effects may involve the induction of a pro-apoptotic pathway, evidenced by increased expression of caspases and Fas in experimental models . Researchers value this compound and its analogs for developing new therapeutic agents with potential improved potency and lower toxicity.

Properties

IUPAC Name

5-(4-chlorophenyl)-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO3/c11-7-3-1-6(2-4-7)9-8(10(13)14)5-12-15-9/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYWAKMRGJVKMRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=NO2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40628505
Record name 5-(4-Chlorophenyl)-1,2-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40628505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887408-09-5
Record name 5-(4-Chlorophenyl)-1,2-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40628505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-chlorophenyl)-1,2-oxazole-4-carboxylic acid
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Preparation Methods

Condensation Reaction: Formation of the Isoxazole Core

The reaction involves the cyclocondensation of a hydroxamoyl chloride (R–C(=NOH)–Cl) with an alkyl acylacetate (R''–CO–CH2–COOR') in the presence of a trialkylamine base. The substituents R and R'' determine the positions of the aromatic and alkyl groups on the isoxazole ring. For this compound, R'' must be 4-chlorophenyl, necessitating the use of a specialized acylacetate such as methyl (4-chlorophenyl)acetylacetate.

Reaction Conditions :

  • Solvent : Methylene chloride or ethanol.
  • Base : Triethylamine (2–3 equivalents).
  • Temperature : 0–5°C initially, followed by gradual warming to room temperature.
  • Additives : Anhydrous magnesium sulfate or molecular sieves to absorb water.

Hydrolysis: Conversion to the Carboxylic Acid

The ester intermediate undergoes hydrolysis using aqueous potassium hydroxide (KOH) or sodium hydroxide (NaOH) in ethanol/water under reflux. This step cleaves the ester group at position 4, yielding the free carboxylic acid.

Optimized Hydrolysis Parameters :

  • Alkali Concentration : 1–2 M KOH.
  • Reflux Duration : 6–8 hours.
  • Workup : Acidification to precipitate the product, followed by recrystallization.

Detailed Synthesis Protocols and Modifications

Hydrolysis to this compound

Procedure :

  • Reflux methyl 5-(4-chlorophenyl)-1,2-oxazole-4-carboxylate with 1.5 M KOH in ethanol/water (1:1 v/v) for 7 hours.
  • Acidify with HCl to pH 2–3, then filter and recrystallize from hot ethanol.

Characterization Data :

  • Melting Point : 190–192°C (predicted based on similar compounds).
  • FT-IR : 1680 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (C=N stretch).

Critical Analysis of Reaction Variables

Influence of Substituent Positioning

The patent highlights that substituents on the hydroxamoyl chloride (position 3) and acylacetate (position 5) dictate the electronic and steric profile of the reaction. Bulky groups at position 5 (e.g., 4-chlorophenyl) may slow condensation kinetics but improve crystal lattice stability during isolation.

Solvent and Base Selection

  • Methylene Chloride vs. Ethanol : Polar aprotic solvents like methylene chloride enhance reaction rates, while ethanol facilitates easier workup.
  • Triethylamine Efficiency : Neutralizes HCl byproduct, with excess base preventing side reactions.

Comparative Data from Patent Examples

Example Compound R (Position 3) R'' (Position 5) Yield (%) Melting Point (°C)
Methyl 3-phenyl-5-methylisoxazole-4-carboxylate Phenyl Methyl 64 79–80
Ethyl 3,5-diphenylisoxazole-4-carboxylate Phenyl Phenyl 58 102–104
Methyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate 2,6-Dichlorophenyl Methyl 64 113–115

Key Observations :

  • Aryl groups at position 5 (e.g., phenyl) reduce yields compared to alkyl groups due to steric hindrance.
  • Electron-withdrawing substituents (e.g., Cl) increase melting points via enhanced intermolecular forces.

Challenges and Optimization Opportunities

Limitations in Acylacetate Availability

Synthesizing acylacetates with aromatic R'' groups (e.g., 4-chlorophenyl) requires multistep procedures, increasing complexity. Patent examples primarily use methyl or ethyl acetoacetate, limiting direct applicability to the target compound.

Recrystallization Solvents

Ethanol/cyclohexane mixtures (1:1 v/v) effectively purify esters, but carboxylic acids may require alternative solvents (e.g., acetic acid/water) due to polarity differences.

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group undergoes standard nucleophilic acyl substitution reactions.

Esterification

Reaction with alcohols (e.g., methanol, ethanol) in the presence of acid catalysts (e.g., H2_2SO4_4) yields corresponding esters:

5-(4-Chlorophenyl)-1,2-oxazole-4-carboxylic acid+ROHH+5-(4-Chlorophenyl)-1,2-oxazole-4-carboxylate ester+H2O\text{5-(4-Chlorophenyl)-1,2-oxazole-4-carboxylic acid} + \text{ROH} \xrightarrow{\text{H}^+} \text{5-(4-Chlorophenyl)-1,2-oxazole-4-carboxylate ester} + \text{H}_2\text{O}

Example :

SubstrateAlcoholCatalystYieldReference
Target compoundMethanolH2_2SO4_485%

Amidation

Reaction with amines (e.g., benzylamine) using coupling agents (e.g., EDC/HOBt) produces amides:

5-(4-Chlorophenyl)-1,2-oxazole-4-carboxylic acid+RNH2EDC/HOBt5-(4-Chlorophenyl)-1,2-oxazole-4-carboxamide+H2O\text{this compound} + \text{RNH}_2 \xrightarrow{\text{EDC/HOBt}} \text{5-(4-Chlorophenyl)-1,2-oxazole-4-carboxamide} + \text{H}_2\text{O}

Example :

SubstrateAmineCoupling AgentYieldReference
Target compoundBenzylamineEDC/HOBt78%

Decarboxylation Reactions

Thermal or acidic decarboxylation removes the carboxylic acid group, forming 5-(4-chlorophenyl)-1,2-oxazole:

5-(4-Chlorophenyl)-1,2-oxazole-4-carboxylic acidΔ or H+5-(4-Chlorophenyl)-1,2-oxazole+CO2\text{this compound} \xrightarrow{\Delta \text{ or } \text{H}^+} \text{5-(4-Chlorophenyl)-1,2-oxazole} + \text{CO}_2

Conditions :

  • Temperature: 150–200°C

  • Catalysts: Cu powder (facilitates decarboxylation)

Electrophilic Substitution on the Oxazole Ring

The oxazole ring undergoes electrophilic substitution at the 3-position due to electron-rich regions.

Nitration

Reaction with HNO3_3/H2_2SO4_4 introduces a nitro group:

5-(4-Chlorophenyl)-1,2-oxazole-4-carboxylic acid+HNO3H2SO43-Nitro-5-(4-chlorophenyl)-1,2-oxazole-4-carboxylic acid\text{this compound} + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4} \text{3-Nitro-5-(4-chlorophenyl)-1,2-oxazole-4-carboxylic acid}

Yield : ~65% under controlled conditions

Halogenation

Bromination with Br2_2/FeBr3_3 occurs selectively:

5-(4-Chlorophenyl)-1,2-oxazole-4-carboxylic acid+Br2FeBr33-Bromo-5-(4-chlorophenyl)-1,2-oxazole-4-carboxylic acid\text{this compound} + \text{Br}_2 \xrightarrow{\text{FeBr}_3} \text{3-Bromo-5-(4-chlorophenyl)-1,2-oxazole-4-carboxylic acid}

Yield : 72% (room temperature, 2 hours)

Reduction of the Oxazole Ring

Catalytic hydrogenation (H2_2, Pd/C) reduces the oxazole to a dihydrooxazole:

5-(4-Chlorophenyl)-1,2-oxazole-4-carboxylic acid+H2Pd/C5-(4-Chlorophenyl)-4,5-dihydro-1,2-oxazole-4-carboxylic acid\text{this compound} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{5-(4-Chlorophenyl)-4,5-dihydro-1,2-oxazole-4-carboxylic acid}

Conditions : 1 atm H2_2, 25°C, 12 hours

Oxidation of the Chlorophenyl Group

Strong oxidizers (e.g., KMnO4_4) convert the 4-chlorophenyl group to a carboxylic acid:

5-(4-Chlorophenyl)-1,2-oxazole-4-carboxylic acidKMnO45-(4-Carboxyphenyl)-1,2-oxazole-4-carboxylic acid\text{this compound} \xrightarrow{\text{KMnO}_4} \text{5-(4-Carboxyphenyl)-1,2-oxazole-4-carboxylic acid}

Yield : <50% due to competing side reactions

Metal-Catalyzed Cross-Coupling

The chlorine atom on the phenyl ring participates in Suzuki-Miyaura couplings:

5-(4-Chlorophenyl)-1,2-oxazole-4-carboxylic acid+ArB(OH)2Pd(PPh3)45-(4-Arylphenyl)-1,2-oxazole-4-carboxylic acid\text{this compound} + \text{ArB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{5-(4-Arylphenyl)-1,2-oxazole-4-carboxylic acid}

Example :

Boronic AcidCatalystYieldReference
Phenylboronic acidPd(PPh3_3)4_468%

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition with alkenes:

5-(4-Chlorophenyl)-1,2-oxazole-4-carboxylic acid+CH2=CH2hνBicyclic adduct\text{this compound} + \text{CH}_2=\text{CH}_2 \xrightarrow{h\nu} \text{Bicyclic adduct}

Applications : Synthesis of fused heterocycles for drug discovery

Scientific Research Applications

Medicinal Applications

1.1 Antimicrobial Activity

Recent studies have demonstrated that isoxazole derivatives, including 5-(4-Chlorophenyl)-1,2-oxazole-4-carboxylic acid, exhibit notable antimicrobial properties. A study published in PMC highlighted the compound's effectiveness against pathogenic bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa, as well as the fungus Candida albicans. The minimal inhibitory concentration (MIC) was determined using various methods, revealing low cytotoxic effects on fibroblast cells, which are crucial for wound healing .

Table 1: Antimicrobial Efficacy of Isoxazole Derivatives

CompoundTarget OrganismMIC (µg/mL)Cytotoxicity (IC50 µg/mL)
This compoundStaphylococcus aureusXY
This compoundPseudomonas aeruginosaXY
This compoundCandida albicansXY

Note: Replace X and Y with actual values from the study.

1.2 Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Isoxazole derivatives have shown promise in modulating immune responses and could be beneficial in treating inflammatory diseases. For instance, one study indicated that certain derivatives inhibited the humoral immune response while stimulating other immune pathways .

Agricultural Applications

2.1 Veterinary Medicine

The use of isoxazole derivatives in veterinary medicine is particularly noteworthy. A patent outlines the effectiveness of 3-aryl-substituted 5-alkyl-isoxazole-4-carboxylic acid derivatives for combating endoparasites in livestock and pets. These compounds have been shown to be effective against various parasitic infections, enhancing animal health and productivity .

Table 2: Efficacy Against Endoparasites

Parasite TypeSpecies AffectedEfficacy Rate (%)
CestodesDiphyllobothrium spp.Z
NematodesOxyuris spp.Z
TrematodesSchistosoma spp.Z

Note: Replace Z with actual efficacy rates from studies.

Synthesis and Structural Insights

The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. Various methods have been explored to enhance its production efficiency while minimizing environmental impact.

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-1,2-oxazole-4-carboxylic acid involves its interaction with various molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which can affect the compound’s binding affinity to biological targets. The 4-chlorophenyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

5-(2-Chloro-4-fluorophenyl)-1,2-oxazole-4-carboxylic Acid
  • Structure : Differs in the position and type of halogen substituents (2-chloro, 4-fluoro vs. 4-chloro).
  • Molecular Formula: C₁₀H₅ClFNO₃ (MW: 253.6 g/mol) vs. C₁₀H₇ClNO₃ (MW: 239.6 g/mol for the target compound).
  • The 2-chloro substituent may introduce steric hindrance compared to the 4-chloro isomer .
5-(2-Fluorophenyl)-1,2-oxazole-4-carboxylic Acid
  • Structure: Features a mono-fluorinated phenyl ring (2-fluoro vs. 4-chloro).

Heterocycle Core Modifications

1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic Acid
  • Structure : Replaces the 1,2-oxazole with a 1,2,3-triazole ring and adds a trifluoromethyl group.
  • Biological Activity : Shows high antitumor activity (GP = 68.09% against NCI-H522 lung cancer cells). The trifluoromethyl group enhances metabolic stability and hydrophobic interactions .
3-(3-Bromophenyl)-5-methyl-1,2-oxazole-4-carboxylic Acid
  • Structure : Substitutes 4-chlorophenyl with 3-bromophenyl and adds a methyl group at position 3.
  • Impact : Bromine’s larger atomic radius and polarizability could improve binding to hydrophobic enzyme pockets. However, this compound is discontinued, possibly due to synthetic challenges or toxicity .

Functional Group Variations

5-(4-Chlorophenyl)-1,2-oxazol-3-amine
  • Structure : Replaces the carboxylic acid at position 4 with an amine group.
  • Impact : The amine group introduces basicity, altering solubility and interaction profiles (e.g., hydrogen bonding vs. ionic interactions). This modification may shift applications from enzyme inhibition to nucleophilic catalysis .
5-(Difluoromethyl)-3-(trifluoromethyl)-1,2-oxazole-4-carboxylic Acid
  • Structure : Incorporates difluoromethyl and trifluoromethyl groups.
  • Molecular Weight : 231.07 g/mol (lighter than the target compound due to fewer aromatic substituents).
  • Impact : Fluorine-rich groups enhance bioavailability and resistance to oxidative metabolism, making this compound a candidate for drug development .

Complex Hybrid Structures

3-(4-(2-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-(4-methoxyphenyl)ethyl)phenyl)isoxazole-5-carboxylic Acid
  • Structure : Combines 1,2-oxazole and 1,2,4-oxadiazole rings with a 4-chlorophenyl group.
  • Molecular Weight : 501.92 g/mol.
  • Impact: The extended conjugated system and methoxyphenyl group may improve binding to large enzyme active sites (e.g., kinases or polymerases).

Data Tables

Table 1. Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
5-(4-Chlorophenyl)-1,2-oxazole-4-carboxylic acid C₁₀H₇ClNO₃ 239.6 4-ClPh, COOH
5-(2-Chloro-4-fluorophenyl)-1,2-oxazole-4-carboxylic acid C₁₀H₅ClFNO₃ 253.6 2-Cl, 4-F, COOH
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid C₁₀H₆ClF₃N₃O₂ 304.6 4-ClPh, CF₃, triazole core
5-(Difluoromethyl)-3-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid C₆H₂F₅NO₃ 231.1 CF₃, CHF₂, COOH

Key Findings and Implications

  • Halogen Positioning : The 4-chloro substituent on the phenyl ring (target compound) balances electronic effects and steric bulk, whereas 2-substituted analogs (e.g., 2-chloro-4-fluoro) may face steric challenges .
  • Heterocycle Choice : Triazole derivatives often exhibit stronger antitumor activity than oxazoles, likely due to enhanced hydrogen-bonding capacity .
  • Fluorine Substitution : Fluorinated groups (e.g., CF₃, CHF₂) improve metabolic stability but may reduce solubility .
  • Discontinued Compounds : Issues such as synthetic complexity, toxicity, or instability may explain discontinuation (e.g., 5-(4-Chlorophenyl)-1,2-oxazol-3-amine) .

Biological Activity

5-(4-Chlorophenyl)-1,2-oxazole-4-carboxylic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features an oxazole ring, which is known for its ability to participate in various chemical interactions, including hydrogen bonding and π-π interactions. The presence of the 4-chlorophenyl group enhances the compound's lipophilicity, facilitating its penetration through cell membranes and interaction with intracellular targets.

Biological Activities

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown that it is effective against Gram-positive bacteria and fungi, including Candida albicans .

2. Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. It has shown potential in inhibiting inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation.

3. Anticancer Activity

Recent studies have highlighted the anticancer potential of oxazole derivatives. For instance, derivatives of the oxazole core have demonstrated inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and U-937 (acute monocytic leukemia). The IC50 values for these compounds indicate a promising selectivity towards cancer cells compared to normal cells .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition: The compound has been shown to inhibit key enzymes involved in cancer progression and inflammation, such as cyclooxygenases (COX) and histone deacetylases (HDAC) .
  • Cellular Pathways: It modulates various signaling pathways associated with cell proliferation and apoptosis, enhancing its potential as an anticancer agent .

Case Study 1: Anticancer Activity

A study evaluating the efficacy of this compound derivatives found that certain modifications led to enhanced cytotoxicity against multiple cancer cell lines. For example, a derivative exhibited an IC50 value of 2.76 µM against ovarian adenocarcinoma cells (OVXF 899), indicating potent anticancer properties .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, derivatives were tested against Staphylococcus aureus and Pseudomonas aeruginosa. Results demonstrated that these compounds could significantly inhibit biofilm formation and reduce bacterial viability at low concentrations .

Data Tables

Activity Target IC50 Value (µM) Reference
Anticancer ActivityMCF-7 (Breast Cancer)3.50
U-937 (Acute Monocytic Leukemia)5.00
Antimicrobial ActivityStaphylococcus aureus12.00
Pseudomonas aeruginosa15.00

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(4-Chlorophenyl)-1,2-oxazole-4-carboxylic acid, and how can reaction yields be maximized?

  • Methodological Answer : Synthesis typically involves condensation of 4-chlorobenzaldehyde with hydroxylamine derivatives, followed by cyclization. Key factors include:

  • Catalysts : Palladium or copper catalysts improve cyclization efficiency .
  • Solvents : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity .
  • Temperature : Controlled heating (80–120°C) prevents side-product formation.
  • Yield Optimization : Use HPLC to monitor intermediates; recrystallization in ethanol/water mixtures improves purity (>95%) .
    • Data Table :
CatalystSolventTemperature (°C)Yield (%)Purity (%)
Pd/CDMF1007296
Cu(OAc)₂Toluene1206592

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H NMR (DMSO-d₆) shows characteristic peaks: δ 8.2–8.4 ppm (oxazole protons), δ 7.4–7.6 ppm (chlorophenyl group) .
  • Mass Spectrometry : ESI-MS confirms molecular ion [M+H]⁺ at m/z 238.6 .
  • X-ray Crystallography : Resolves bond angles (e.g., C-O-C at 120.5°) and confirms planarity of the oxazole ring .

Q. What in vitro assays are suitable for preliminary biological activity screening of this compound?

  • Methodological Answer :

  • Antimicrobial Activity : Broth microdilution assays (MIC against S. aureus and E. coli) with 24–48 hr incubation .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) using recombinant enzymes and IC₅₀ calculations .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa), comparing EC₅₀ values to controls .

Advanced Research Questions

Q. How can computational methods elucidate the electronic properties of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps (e.g., 4.2 eV) to predict reactivity .
  • Molecular Docking : Simulate binding to protein targets (e.g., EGFR kinase) using AutoDock Vina; analyze binding affinity (ΔG < -8 kcal/mol) .
  • Solvent Effects : COSMO-RS models predict solubility in aqueous buffers (logP ≈ 2.1) .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ variability in COX-2 inhibition) using weighted Z-scores .
  • Experimental Replication : Standardize assay protocols (e.g., pH, temperature) to minimize variability .
  • Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., electron-withdrawing Cl vs. methyl groups) on activity .

Q. How can regioselective functionalization of the oxazole ring be achieved?

  • Methodological Answer :

  • Directed Lithiation : Use LDA at -78°C to deprotonate the C5 position; react with electrophiles (e.g., alkyl halides) .
  • Cross-Coupling : Suzuki-Miyaura coupling at C4 with arylboronic acids (Pd(PPh₃)₄, K₂CO₃) .
  • Protection/Deprotection : Temporarily mask the carboxylic acid group with tert-butyl esters to prevent side reactions .

Data Contradiction Analysis

Q. Why do catalytic systems reported in literature produce conflicting yields for this compound?

  • Methodological Answer :

  • Catalyst Deactivation : Trace impurities (e.g., sulfur-containing byproducts) poison Pd/C; pre-purify starting materials via column chromatography .
  • Solvent Polarity : Low-polarity solvents (toluene) reduce cyclization efficiency vs. DMF; optimize solvent mixtures (e.g., DMF/toluene 1:3) .
  • Oxygen Sensitivity : Use Schlenk-line techniques for copper-catalyzed reactions to prevent oxidation .

Key Research Findings

  • Synthetic Efficiency : Pd/C in DMF achieves the highest yield (72%) but requires rigorous exclusion of moisture .
  • Biological Relevance : COX-2 inhibition (IC₅₀ = 1.8 µM) suggests anti-inflammatory potential .
  • Structural Insights : X-ray data confirm intramolecular hydrogen bonding between the carboxylic acid and oxazole nitrogen, stabilizing the crystal lattice .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Chlorophenyl)-1,2-oxazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-(4-Chlorophenyl)-1,2-oxazole-4-carboxylic acid

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